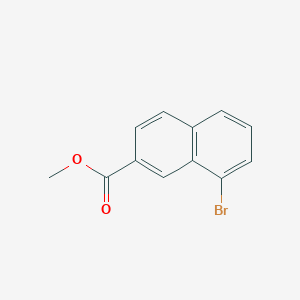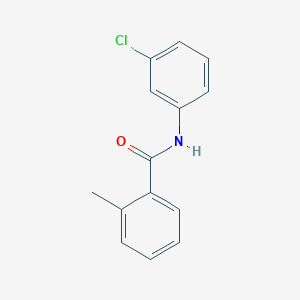
Benzamide, N-(3-chlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-chlorophenyl)-2-methyl-, is a chemical compound that is widely used in scientific research. It is an organic compound that belongs to the class of benzamides. Benzamides are a group of compounds that have been extensively studied due to their potential therapeutic properties. Benzamide, N-(3-chlorophenyl)-2-methyl- is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The exact mechanism of action of Benzamide, N-(3-chlorophenyl)-2-methyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also act as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Benzamide, N-(3-chlorophenyl)-2-methyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. In addition, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-(3-chlorophenyl)-2-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, it also has some limitations. It may have variable effects depending on the animal model used, and its therapeutic potential in humans is not fully understood.
Orientations Futures
There are several future directions for research on Benzamide, N-(3-chlorophenyl)-2-methyl-. One area of research is the development of more potent and selective analogs of Benzamide, N-(3-chlorophenyl)-2-methyl-. Another area of research is the exploration of its potential therapeutic applications in humans. It may also be useful to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.
In conclusion, Benzamide, N-(3-chlorophenyl)-2-methyl- is a chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective analogs.
Méthodes De Synthèse
Benzamide, N-(3-chlorophenyl)-2-methyl- can be synthesized using various methods. One of the most common methods is the reaction of 3-chloroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as ammonia or methylamine to form the final product. Other methods include the reaction of 3-chloroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
Benzamide, N-(3-chlorophenyl)-2-methyl- has been extensively used in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Propriétés
Numéro CAS |
10449-88-4 |
|---|---|
Nom du produit |
Benzamide, N-(3-chlorophenyl)-2-methyl- |
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.7 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
Clé InChI |
ZNBNLMVCJLGUKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

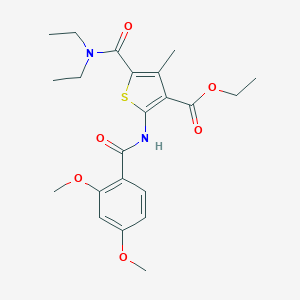
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
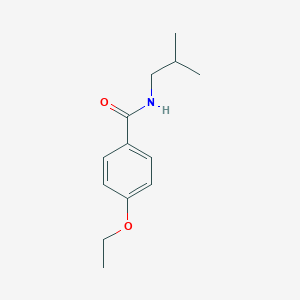
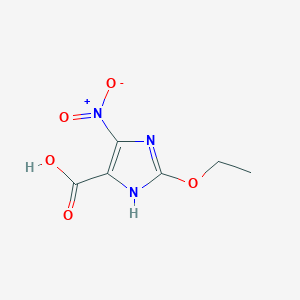
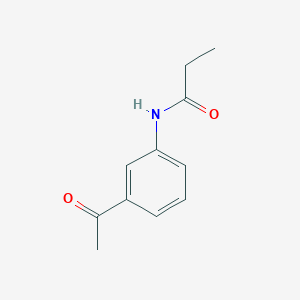

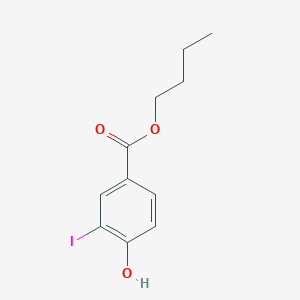
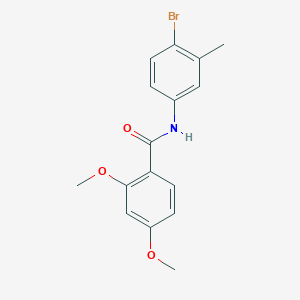

![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
